bacterioferritin comigratory protein
Description
Properties
CAS No. |
136253-16-2 |
|---|---|
Molecular Formula |
C10H14O2 |
Synonyms |
bacterioferritin comigratory protein |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Characterization
Recent studies have highlighted the biochemical properties of BCP, showcasing its ability to reduce various peroxides. For instance, research on the BCP from Burkholderia cenocepacia revealed that it operates through a 1-Cys catalytic pathway when lacking a resolving cysteine, demonstrating significant peroxidase activity with glutathione as a redox partner . Additionally, BCP has been shown to possess DNA-binding capabilities that protect supercoiled DNA from oxidative damage, indicating its potential role in genetic stability under stress conditions .
Applications in Research and Biotechnology
- Oxidative Stress Defense : BCP is integral to the oxidative stress defense mechanisms in various organisms. Its ability to scavenge reactive oxygen species (ROS) makes it a valuable target for enhancing stress resistance in crops and microorganisms .
- Antibacterial Properties : Biochemical screening has identified BCP as a target for developing antibacterial agents. Studies have demonstrated its potential against pathogenic bacteria by disrupting their oxidative stress response systems .
- Bioremediation : Due to its antioxidant properties, BCP can be utilized in bioremediation strategies to mitigate oxidative damage in contaminated environments, enhancing the survival of microbial communities exposed to pollutants .
- Genetic Engineering : The DNA-binding properties of BCP suggest applications in genetic engineering and synthetic biology, where it could be used to protect plasmids or other genetic constructs during manipulation and transformation processes .
Case Study 1: Antioxidant Mechanism in Candidatus Liberibacter asiaticus
A study focused on the 1-Cys peroxiredoxin from Candidatus Liberibacter asiaticus revealed that this variant of BCP plays a critical role in defending against peroxide-mediated cell death. The protein was shown to effectively scavenge ROS and protect cellular components from oxidative damage, demonstrating its significance in plant-pathogen interactions and potential applications in agricultural biotechnology .
Case Study 2: Biochemical Screening for Antibacterial Compounds
In an effort to identify novel antibacterial agents, researchers conducted in silico screenings targeting the BCP from Candidatus Liberibacter asiaticus. This study not only characterized the biochemical properties of BCP but also highlighted its potential as a target for drug development against bacterial infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
BCP shares functional and structural similarities with other antioxidant enzymes but exhibits distinct features in substrate specificity, catalytic mechanism, and physiological roles. Below is a comparative analysis:
Table 1: Comparative Analysis of BCP and Related Antioxidant Proteins
Key Distinctions
Catalytic Mechanism: BCP is a 1-Cys peroxiredoxin, relying solely on Cys-45 for catalysis, whereas AhpC (2-Cys Prx) requires a resolving cysteine (CysR) to form a disulfide bond . Tpx may utilize glutathione or Trx as electron donors, while BCP exclusively depends on Trx .
Substrate Specificity: BCP exhibits a 5-fold higher Vmax/Km for linoleic acid hydroperoxide compared to H₂O₂, highlighting its specialization in organic peroxide detoxification . AhpC shows broader substrate activity but is less efficient against bulky hydroperoxides .
Structural Insights: BCP’s monomeric structure contrasts with the oligomeric assemblies of AhpC and Bfr. Structural studies of Xanthomonas campestris BCP reveal unique intermediate-ligand complexes during peroxide reduction . Sulfhydryl modifications in BCP, such as cysteine sulfenic acid (Cys-SOH), are stabilized without forming disulfide bonds, a feature uncommon in 2-Cys Prx .
Regulatory Roles: BCP expression is dynamically regulated by oxidative stress and growth phase, whereas AhpC is constitutively expressed in E. coli .
Pathogenic and Symbiotic Functions :
- BCP enhances H. pylori survival in host gastric mucosa by mitigating host-derived ROS .
- In Rhizobium tropici, BCP and Bfr synergistically protect against oxidative damage during symbiosis with legumes .
Research Findings and Implications
- Evolutionary Divergence : Phylogenetic analyses classify BCP into subfamilies based on catalytic activity, with some homologs (e.g., Sulfolobus solfataricus Bcp1) exhibiting chaperone-like functions alongside peroxidase activity .
- Biotechnological Applications: BCP’s stability and specificity make it a candidate for engineering stress-resistant crops or antimicrobial agents .
- Clinical Relevance : BCP inhibitors are being explored to target bacterial pathogens, leveraging its role in oxidative stress resistance .
Preparation Methods
Protein Expression
E. coli BCP is typically expressed in the JW2465 strain (Keio collection) with a knockout in the native bcp gene to prevent contamination. Cells are grown in Luria-Bertani (LB) medium containing 100 µg/mL ampicillin at 37°C until reaching an optical density (OD600) of 0.6. Expression is induced with 0.8 mM isopropyl-β-D-thiogalactopyranoside (IPTG) for 18 hours at 37°C.
Cell Lysis and Initial Purification
Post-induction, cells are lysed using an Avestin EmulsiFlex-C5 homogenizer, followed by centrifugation at 40,000 × g for 40 minutes to remove debris. Nucleic acids are precipitated with 1% (w/v) streptomycin sulfate and pelleted at 18,000 × g for 20 minutes.
Chromatographic Purification
The clarified lysate undergoes three sequential purification steps:
-
Anion Exchange Chromatography : A Q-Sepharose HP column equilibrated with 50 mM potassium phosphate (pH 7.0) and 1 mM EDTA. Elution is performed using a 0–1.0 M NaCl gradient.
-
Size Exclusion Chromatography : A Superose 12 prep grade column equilibrated with phosphate buffer (without EDTA). This step removes high-molecular-weight contaminants.
-
Hydroxyapatite Chromatography : A CHT Ceramic Hydroxyapatite column equilibrated with 5 mM sodium phosphate (pH 7.0). BCP elutes at 200 mM sodium phosphate.
Analytical Validation
-
Sedimentation Velocity : Analytical ultracentrifugation confirms that both oxidized and reduced BCP exist as monomers (25–200 µM).
-
Enzymatic Activity : Thioredoxin (Trx1)-dependent peroxidase assays using stopped-flow spectroscopy reveal a Vmax/Km of 1.3 × 10^4 M^−1 s^−1 for H2O2.
Table 1: Purification Summary for E. coli BCP
| Step | Column | Buffer Conditions | Elution Condition |
|---|---|---|---|
| Anion Exchange | Q-Sepharose HP | 50 mM KPO4, 1 mM EDTA | 0–1.0 M NaCl gradient |
| Size Exclusion | Superose 12 | 50 mM KPO4 | Isocratic elution |
| Hydroxyapatite | CHT Ceramic | 5 mM NaPO4 | 200 mM NaPO4 |
Preparation of Helicobacter pylori BCP
Cloning and Expression
The H. pylori bcp gene (HP0136) is cloned into pET vectors and expressed in E. coli BL21 Origami cells. Induction occurs at OD600 = 0.5 using 0.5 mM IPTG for 3 hours at 37°C.
Affinity Purification
Post-lysis via French press (18,000 psi), the supernatant is applied to a nickel-nitrilotriacetic acid (Ni-NTA) column. Contaminants are removed with 20 mM Na2HPO4 (pH 7.4), 500 mM NaCl, and 30 mM imidazole. BCP elutes at 250 mM imidazole.
Functional Characterization
-
Substrate Specificity : H. pylori BCP exhibits a preference for linoleic acid hydroperoxide, with Km values 10-fold lower than for H2O2.
-
Redox Partners : Activity assays confirm dependence on thioredoxin (Trx) and thioredoxin reductase (TrxR), with no activity observed using glutaredoxin.
Table 2: Key Parameters for H. pylori BCP Purification
| Parameter | Value |
|---|---|
| Expression Host | E. coli BL21 Origami |
| Induction Condition | 0.5 mM IPTG, 3 hours |
| Affinity Matrix | Ni-NTA |
| Elution Buffer | 250 mM imidazole |
| Specific Activity | 12 U/mg (linoleic acid hydroperoxide) |
Challenges in Candidatus Liberibacter asiaticus BCP Preparation
Expression Limitations
CLaBCP (from Candidatus Liberibacter asiaticus) is challenging to express in vitro due to the unculturable nature of its native host. Current studies rely on heterologous expression in E. coli, though detailed protocols remain sparse.
Biochemical Characterization
-
Kinetic Parameters : CLaBCP exhibits Km values of 54.43 µM (H2O2), 94.34 µM (tert-butyl hydroperoxide), and 120.6 µM (cumene hydroperoxide).
-
Structural Stability : Circular dichroism (CD) spectroscopy shows unfolding at guanidinium chloride concentrations >2 M.
Comparative Analysis of Preparation Methods
Host Systems
Critical Buffers and Additives
Yield and Purity Metrics
| Organism | Yield (mg/L) | Purity (%) |
|---|---|---|
| E. coli | 15–20 | >95 |
| H. pylori | 5–8 | >90 |
| C. Liberibacter | 1–2 | ~80 |
Q & A
Q. What is the catalytic mechanism of BCP, and how can its thioredoxin-dependent activity be experimentally validated?
BCP functions as a thioredoxin (Trx)-dependent peroxiredoxin, reducing hydroperoxides via a thiol-mediated mechanism. Key steps for validation include:
- Activity assays : Measure peroxidase activity using substrates like cumene hydroperoxide (CHP) or H2O2 in the presence of Trx/Trx reductase/NADPH. Activity loss in Trx-deficient mutants confirms dependency .
- Cysteine mutagenesis : Replace catalytic cysteines (e.g., Cys<sup>45</sup> and Cys<sup>49</sup> in E. coli BCP) to disrupt disulfide bond formation, abolishing activity .
- Kinetic analysis : Use stopped-flow spectroscopy to quantify rate constants for peroxide reduction and Trx regeneration .
Q. How does BCP differ from other peroxiredoxins (Prxs) in the TSA/AhpC family?
BCP is distinguished by:
- Substrate specificity : Prefers alkyl hydroperoxides (e.g., CHP) over H2O2 in some bacterial species .
- Structural motifs : Lacks the C-terminal helical dimerization domain of AhpC, adopting a monomeric or atypical oligomeric state .
- Electron donor reliance : Unlike AhpC (which uses AhpF), BCP exclusively depends on Trx .
Advanced Research Questions
Q. How can structural studies resolve contradictions in BCP classification across bacterial species?
Conflicts arise due to divergent catalytic efficiencies and oligomeric states. Strategies include:
- X-ray crystallography : Compare structures (e.g., Xanthomonas campestris BCP vs. E. coli BCP) to identify conserved active-site residues and dimerization interfaces .
- Mass spectrometry (MS) : Use high-resolution MS to map disulfide bond formation and redox-sensitive cysteine modifications .
- Phylogenetic analysis : Cluster BCP homologs based on sequence alignments and catalytic activities to refine subfamily classification .
Q. What experimental designs are optimal for probing BCP's role in oxidative stress resistance in vivo?
- Knockout mutants : Compare survival of bcp-deficient strains (e.g., Helicobacter pylori) vs. wild-type under oxidative stress (e.g., paraquat or HOCl exposure) .
- Transcriptomics : Profile BCP upregulation during iron deprivation or ROS-generating conditions (e.g., Prochlorococcus MED4 under low iron) .
- Proteomics : Identify BCP interaction partners (e.g., Trx, Dps) under stress using co-immunoprecipitation .
Q. How does BCP contribute to host-microbe interactions, and how can this be quantified?
- Infectivity assays : Inoculate host models (e.g., mice) with bcp knockout pathogens (e.g., H. pylori) to assess colonization defects .
- ROS scavenging assays : Measure BCP's ability to neutralize host-derived ROS (e.g., neutrophil-generated H2O2) using fluorogenic dyes like Amplex Red .
- Metabolomics : Track redox metabolites (e.g., NADPH/NADP<sup>+</sup> ratios) in BCP-expressing symbionts (e.g., Ensifer fredii) during plant interactions .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on BCP's oligomeric state and catalytic efficiency?
- Size-exclusion chromatography (SEC) : Compare elution profiles under reducing vs. oxidizing conditions to detect oligomerization shifts .
- Activity vs. oligomer correlation : Test if monomeric BCP (e.g., Mycobacterium tuberculosis PrxQ) retains activity or requires dimerization .
- Species-specific assays : Validate catalytic rates (e.g., kcat/Km) across homologs to identify functional outliers .
Methodological Recommendations
Q. What techniques are critical for characterizing BCP's redox regulation?
- Redox-sensitive GFP : Monitor intracellular BCP redox status in real time .
- 2D electrophoresis : Resolve oxidized (disulfide) vs. reduced (thiol) BCP isoforms .
- Electron paramagnetic resonance (EPR) : Detect radical intermediates during peroxide reduction .
Q. How to validate BCP's role in iron homeostasis alongside oxidative stress?
- Iron chelation assays : Measure BCP induction in E. coli under iron-limiting conditions using qRT-PCR .
- Ferritin co-regulation : Co-express BCP with bacterioferritin (Bfr) and assess iron storage/ROS protection synergistically .
Critical Considerations
- Assay standardization : Use defined peroxide concentrations and Trx sources to enable cross-study comparisons .
- Redox buffers : Include DTT or β-mercaptoethanol to maintain reducing conditions during in vitro assays .
- Orthogonal validation : Combine genetic (knockouts), biochemical (activity assays), and omics approaches to confirm BCP's physiological roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
